Field: Medical Science, Cardiology
Application Summary: L-Hexanoylcarnitine, as a medium-chain acylcarnitine, is used in research related to diabetic cardiomyopathy (DCM). It’s explored as a potential biomarker for the early diagnosis of DCM.
Methods: In a retrospective non-interventional study, plasma samples from 50 type 2 diabetes mellitus patients and 50 DCM patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry. Principal component analysis was used to compare the changes occurring in the studied 25 acylcarnitines.
Results: The study found that hexanoylcarnitine was positively correlated with the risk of DCM.
Field: Medical Science, Genetics
Field: Sports Science, Nutrition
Application Summary: L-Carnitine, including L-Hexanoylcarnitine, is used as a supplement by recreationally-active, competitive, and highly trained athletes. It’s used to evaluate the effect of prolonged supplementation on metabolism and metabolic modifications.
Field: Medical Science, Nephrology
Application Summary: L-Carnitine, including L-Hexanoylcarnitine, plays a crucial role in kidney disease and related metabolic dysfunctions. It’s essential for fatty acid metabolism and proper mitochondrial function. Deficiency in kidney disease and dialysis is caused by a reduction in endogenous renal synthesis, impaired fatty acid metabolism, a lower intake due to dietary restrictions, and nonselective clearance by the dialysis procedure.
Application Summary: Chronic kidney disease is associated with a wide variety of metabolic abnormalities that accompany the uremic state and the state of dialysis dependence. These include altered L-carnitine homeostasis, mitochondrial dysfunctions, and abnormalities in fatty acid metabolism. L-carnitine, including L-Hexanoylcarnitine, plays a crucial role in these metabolic alterations.
Results: A persistent state of L-carnitine deficiency can further damage kidneys and lead to multi-organ failure.
Application Summary: L-Carnitine, including L-Hexanoylcarnitine, is used as a supplement by recreationally-active, competitive, and highly trained athletes. This systematic review aims to evaluate the effect of prolonged L-Carnitine supplementation on metabolism and metabolic modifications.
Results: Prolonged L-Carnitine supplementation in specific conditions may affect physical performance.
L-Hexanoylcarnitine, also known as hexanoylcarnitine, is a medium-chain acylcarnitine compound formed by the esterification of L-carnitine and hexanoic acid. With the chemical formula and an average molecular weight of approximately 259.34 g/mol, this compound plays a significant role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy, particularly in conditions of fatty acid oxidation disorders .
The exact mechanism of action of L-hexanoylcarnitine is still under investigation. However, its proposed roles include [, ]:
L-Hexanoylcarnitine is a relatively under-researched compound. Further investigations are needed to:
These reactions are crucial for understanding the metabolic pathways involving L-hexanoylcarnitine and its derivatives.
L-Hexanoylcarnitine exhibits significant biological activity, primarily related to its role in energy metabolism. It is particularly important in the transport of medium-chain fatty acids across mitochondrial membranes. Once inside the mitochondria, these fatty acids are metabolized through β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate adenosine triphosphate (ATP), the energy currency of cells . Additionally, elevated levels of L-hexanoylcarnitine are often observed in patients with medium-chain acyl-CoA dehydrogenase deficiency, indicating its diagnostic relevance in metabolic disorders .
The synthesis of L-hexanoylcarnitine typically involves two main methods:
L-Hexanoylcarnitine has several applications:
L-Hexanoylcarnitine belongs to a class of compounds known as acylcarnitines. Here are some similar compounds along with their unique characteristics:
Compound Name | Chain Length | Unique Features |
---|---|---|
Octanoylcarnitine | 8 carbons | More soluble than longer-chain acylcarnitines; involved in energy metabolism. |
Decanoylcarnitine | 10 carbons | Plays a role in transporting longer-chain fatty acids; less soluble than hexanoylcarnitine. |
Myristoylcarnitine | 14 carbons | Associated with long-chain fatty acid metabolism; significant in certain metabolic disorders. |
Palmitoylcarnitine | 16 carbons | Involved in energy production from long-chain fatty acids; higher hydrophobicity compared to hexanoylcarnitine. |
Uniqueness: L-Hexanoylcarnitine is distinguished by its medium chain length (six carbons), which provides better solubility compared to longer-chain acylcarnitines, making it particularly useful for studying medium-chain fatty acid metabolism and related disorders .
By understanding the properties and functions of L-hexanoylcarnitine, researchers can explore its potential applications across various scientific fields.
L-Hexanoylcarnitine is a medium-chain acylcarnitine with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol. The compound consists of a hexanoyl group (C₆:0) esterified to the hydroxyl group of L-carnitine, forming a zwitterionic structure with a positively charged trimethylammonium group and a negatively charged carboxylate group. Its structural backbone includes:
Table 1: Key molecular characteristics
Property | Value |
---|---|
Molecular formula | C₁₃H₂₅NO₄ |
Exact mass | 259.1784 Da |
Charge | Zwitterionic (neutral overall) |
Acyl chain length | C6:0 |
The systematic IUPAC name for L-hexanoylcarnitine is (3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate. Alternative designations include:
The CAS registry numbers 22671-29-0 (free acid) and 162067-53-0 (HCl salt) are used for commercial and regulatory identification.
The compound exhibits chiral specificity:
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of the hexanoyloxy group and trimethylammonium moiety.
L-Hexanoylcarnitine belongs to the acylcarnitine family, differing in chain length from:
Table 2: Structural analogs
Compound | Acyl chain | Molecular formula | Key differences |
---|---|---|---|
Butyrylcarnitine (C4) | C₄:0 | C₁₁H₂₁NO₄ | Shorter chain, higher polarity |
Octanoylcarnitine (C8) | C₈:0 | C₁₅H₂₉NO₄ | Longer chain, lower solubility |
The hexanoyl group provides optimal balance between hydrophobicity and molecular flexibility for mitochondrial membrane transport.
Table 3: Physicochemical parameters
Parameter | Value |
---|---|
logP (octanol/water) | -1.68 (predicted) |
pKa | 3.72 (carboxyl), 9.41 (amine) |
Melting point | Not empirically determined (hydroscopic) |
Industrial production employs two primary methods:
Table 4: Synthetic yields
Method | Yield (%) | Purity (%) |
---|---|---|
Enzymatic | 78-82 | >99 |
Chemical | 65-70 | 97-98 |
HPLC-MS/MS:
Ion-pair chromatography:
Utilizes heptafluorobutyric acid for improved retention of zwitterionic compounds
Advanced techniques include:
L-Hexanoylcarnitine facilitates fatty acid β-oxidation through:
Figure 1: Carnitine shuttle integration (hypothetical illustration based on source data)
Elevated levels indicate:
Matrix | Normal (μM) | Pathological (μM) |
---|---|---|
Plasma | 0.05-0.15 | >0.30 |
Dried blood | 0.02-0.08 | >0.15 |
L-Hexanoylcarnitine represents a medium-chain acylcarnitine compound characterized by specific molecular parameters that define its chemical identity and behavior [1]. The compound exhibits a molecular weight of 259.34 grams per mole, with an exact mass of 259.178358293 daltons [1] [3]. The molecular formula C₁₃H₂₅NO₄ reflects the structural composition including thirteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms [1].
The systematic nomenclature designates this compound as (3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate, indicating its stereochemical configuration and functional group arrangement [1]. The Chemical Abstracts Service registry number 22671-29-0 provides unique identification for this specific stereoisomer [3]. Structural analysis reveals a monoisotopic mass of 260.186183325 daltons, accounting for the most abundant isotopic composition [3].
Table 1: Physical Constants and Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 259.34 g/mol | [1] |
Exact Mass | 259.178358293 Da | [3] |
Chemical Formula | C₁₃H₂₅NO₄ | [1] |
CAS Registry Number | 22671-29-0 | [3] |
IUPAC Name | (3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | [1] |
Monoisotopic Mass | 260.186183325 Da | [3] |
Number of Atoms | 43 | [3] |
Number of Rotatable Bonds | 10 | [3] |
Formal Charge | 0 | [3] |
Average Polarizability | 28.79 Ų | [3] |
Polar Surface Area | 66.43 Ų | [3] |
The molecular architecture encompasses 43 total atoms with ten rotatable bonds, contributing to conformational flexibility [3]. The compound maintains a formal charge of zero under standard conditions, existing as a zwitterionic species with balanced positive and negative charges [3]. The average polarizability measures 28.79 cubic angstroms, while the polar surface area spans 66.43 square angstroms, indicating moderate polarity characteristics [3].
The solubility profile of L-Hexanoylcarnitine demonstrates characteristic behavior typical of medium-chain acylcarnitines, with water solubility significantly influenced by the hexanoyl chain length [3] [10]. Computational analysis predicts aqueous solubility at 4.30 × 10⁻³ grams per liter, reflecting limited but measurable water solubility [3]. The ionic nature of the carnitine backbone contributes to hydrophilic interactions, while the hexanoyl ester group introduces lipophilic characteristics [3].
Organic solvent compatibility varies considerably across different chemical systems [5] [10]. Methanol exhibits slight solubility for L-Hexanoylcarnitine, requiring dilution techniques to achieve adequate dissolution [10]. Enhanced solubility occurs in polar aprotic solvents, with dimethyl sulfoxide and dimethylformamide demonstrating good dissolution capacity [5]. Ethanol similarly provides adequate solubility for analytical and preparative applications [5].
Table 2: Solubility Characteristics
Solvent | Solubility | Note | Source |
---|---|---|---|
Water | 4.30 × 10⁻³ g/L | Calculated value | [3] |
Methanol | Slightly soluble | Requires organic solvent dilution | [10] |
Dimethyl sulfoxide | Soluble | Good solubility | [5] |
Dimethylformamide | Soluble | Good solubility | [5] |
Ethanol | Soluble | Good solubility | [5] |
Aqueous solutions | Slightly soluble | Enhanced by dilution from organic solvents | [10] |
The partition coefficient characteristics reveal hydrophilic predominance in the overall molecular behavior [3]. The logarithm of the octanol-water partition coefficient (LogP) calculated by ALOGPS methodology yields -1.68, while alternative computational approaches provide values of -2.41 [3]. These negative LogP values confirm preferential partitioning into aqueous phases over lipophilic environments [3].
Ionization behavior significantly influences solubility patterns across different pH ranges [3]. The strongest acidic dissociation constant (pKa) occurs at 4.22, corresponding to the carboxylic acid functionality [3]. The quaternary ammonium group exhibits an extremely weak basic character with a pKa of -7.06, remaining protonated across physiological pH ranges [3]. At physiological pH, the compound exists as a neutral zwitterion with balanced charge distribution [3].
Table 3: Partition Coefficients and Lipophilicity Parameters
Parameter | Value | Description | Source |
---|---|---|---|
LogP (ALOGPS) | -1.68 | Octanol-water partition coefficient | [3] |
LogP (JChem) | -2.41 | Calculated partition coefficient | [3] |
LogS (Solubility) | -4.86 | Logarithm of solubility | [3] |
pKa (Strongest Acidic) | 4.22 | Carboxylic acid group | [3] |
pKa (Strongest Basic) | -7.06 | Quaternary ammonium group | [3] |
Physiological Charge | 0 | Neutral zwitterion at physiological pH | [3] |
Mass spectrometry analysis demonstrates characteristic fragmentation patterns typical of acylcarnitine compounds [19] [29]. Tandem mass spectrometry techniques utilizing collision-induced dissociation reveal common product ions at mass-to-charge ratio 85.1, corresponding to the trimethylammonium fragment characteristic of all carnitine derivatives [29]. The molecular ion peak appears at mass-to-charge ratio 260 for protonated species, with base peak formation following predictable fragmentation pathways [19].
High-performance liquid chromatography coupled with ultraviolet detection enables quantitative analysis at 260 nanometers wavelength [18]. The chromatographic behavior on silica-based stationary phases demonstrates retention times influenced by the hexanoyl chain length and ionic interactions [18]. Alternative detection methods include fluorescence-based approaches following derivatization with suitable fluorogenic reagents [18].
Electron ionization mass spectrometry provides additional structural confirmation through predictable fragmentation patterns [40]. The molecular ion stability and subsequent fragmentation follow established pathways for medium-chain acylcarnitines, with characteristic losses corresponding to carboxylic acid functions and trimethylamine groups [40]. Gas chromatography-mass spectrometry analysis requires careful attention to thermal stability during analytical procedures [40].
The stability profile of L-Hexanoylcarnitine demonstrates dependence on environmental conditions including temperature, pH, and storage atmosphere [22] [25] [30]. Under optimal storage conditions at -20°C in powder form, the compound maintains stability for three years when protected from light and moisture [12]. Solution stability requires more stringent conditions, with storage at -80°C providing one-year stability for prepared solutions [12].
Table 4: Storage and Stability Conditions
Condition | Specification | Notes | Source |
---|---|---|---|
Storage Temperature (Powder) | -20°C | Long-term storage | [12] |
Storage Temperature (Solution) | -80°C | For prepared solutions | [12] |
Stability Duration (Powder) | 3 years | At recommended conditions | [12] |
Stability Duration (Solution) | 1 year | At -80°C storage | [12] |
Light Sensitivity | Store in dark | Avoid direct sunlight | [25] |
Moisture Sensitivity | Keep dry, use desiccant | Hygroscopic material | [25] |
Recommended Storage | Under inert gas atmosphere | Nitrogen or argon | [25] |
pH Stability Range | Stable at neutral to acidic pH | Unstable at pH > 9 | [30] |
pH-dependent degradation studies reveal critical stability thresholds for L-Hexanoylcarnitine [30]. The compound demonstrates stability across neutral to acidic pH ranges, with optimal stability occurring between pH 3 and 7 [30]. Alkaline conditions above pH 9 promote rapid hydrolytic degradation, with only 72.6% remaining after one hour at pH 11 and 4.2% at pH 12 [30].
Temperature-dependent hydrolysis kinetics follow Arrhenius behavior with measurable rate constants across different thermal conditions [30]. The relationship between temperature and degradation rate constant follows the equation ln(k) = -8650.1/T + 20.344 with correlation coefficient r² = 0.9851 [30]. At 25°C, the estimated time for 15% degradation reaches 38 days, extending to 234 days at 8°C storage temperature [30].
Hydrolytic degradation proceeds through ester bond cleavage, yielding L-carnitine and hexanoic acid as primary products [30]. The reaction kinetics demonstrate pseudo-first-order behavior under excess water conditions, with rate constants proportional to hydroxide ion concentration in alkaline solutions [30]. Stability-indicating analytical methods enable monitoring of degradation products during forced degradation studies [30].